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Compound of Interest

Compound Name: (S)-donepezil

Cat. No.: B1199465 Get Quote

For researchers and drug development professionals, establishing the bioequivalence of

different drug formulations is a critical step in the pharmaceutical development process. This

guide provides an objective comparison of the performance of various (S)-donepezil
formulations, supported by experimental data from several key studies. Donepezil, a reversible

inhibitor of the enzyme acetylcholinesterase, is widely used for the treatment of Alzheimer's

disease.[1] It is the (S)-enantiomer of donepezil that is pharmacologically active. While many

studies assess the racemic mixture of donepezil hydrochloride, the bioequivalence of these

formulations serves as a proxy for the active (S)-enantiomer.

Performance Comparison of (S)-Donepezil
Formulations
The bioequivalence of different donepezil formulations is primarily assessed by comparing their

pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the area

under the plasma concentration-time curve (AUC), and the time to reach maximum plasma

concentration (Tmax). The following tables summarize the quantitative data from various

studies comparing test formulations to reference formulations.

Bioequivalence of Conventional Tablets
Study 1: 5 mg Donepezil HCl Tablets (Test vs. Reference)

This study compared a generic 5 mg donepezil HCl tablet (Tonizep) with the reference product

(Aricept) in 20 healthy male volunteers under fasting conditions.[2][3]
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Pharmacokinetic
Parameter

Test Formulation
(Tonizep) (Mean ±
SD)

Reference
Formulation
(Aricept) (Mean ±
SD)

90% Confidence
Interval
(Test/Reference
Ratio)

Cmax (ng/mL) 20.42 ± 4.5 18.93 ± 3.82 1.08 (0.99–1.17)[2][3]

AUC0-∞ (ng·hr/mL) 1375.01 ± 369.01 1277.47 ± 328.51 1.08 (1.02–1.14)[2][3]

Tmax (hr) 2.0 (median) 2.0 (median)
-0.19 to 0.29 hr

(difference)[3]

Study 2: 10 mg Donepezil HCl Tablets (Test vs. Reference)

A study involving 32 healthy Korean male volunteers compared a new 10 mg donepezil

hydrochloride tablet formulation (Bastia®) with the reference tablet (Aricept®).[4]

Pharmacokinetic
Parameter

Test Formulation
(Bastia®) (Mean ±
SD)

Reference
Formulation
(Aricept®) (Mean ±
SD)

Geometric Mean
Ratio (90%
Confidence
Interval)

Cmax (µg/L) 27.58 ± 7.46 26.35 ± 6.51 1.043 (0.990-1.099)[4]

AUC0-288h (µg·hr/L) 1080.14 ± 229.77 1043.07 ± 242.28 1.039 (1.013-1.065)[4]

Study 3: 10 mg Donepezil HCl Tablets Under Fed Conditions

This study assessed the bioequivalence of a 10 mg donepezil hydrochloride tablet from OHM

Laboratories, Inc. against the reference Aricept® tablet in 36 healthy adults under fed

conditions.[5]
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Pharmacokinetic
Parameter

Test Formulation
(OHM Laboratories)

Reference
Formulation
(Aricept®)

90% Confidence
Interval

Cmax Data not fully provided Data not fully provided Within 80.00-125.00%

AUC0-72 Data not fully provided Data not fully provided Within 80.00-125.00%

Bioequivalence of Extended-Release Tablets
Study 4: 23 mg Extended-Release Donepezil Tablets (Test vs. Reference)

Two studies were conducted in healthy human volunteers to compare a test 23 mg extended-

release donepezil tablet with the reference Aricept® tablet under both fasting and fed

conditions.[6]

Condition
Pharmacokinetic
Parameter

90% Confidence Interval
(Test/Reference Ratio)

Fasting (n=69) Cmax 82.50–90.10[6]

AUC0-72 92.38–98.60[6]

Fed (n=71) Cmax 91.82–98.05[6]

AUC0-72 97.27–100.27[6]

Bioequivalence of Orally Disintegrating Tablets (ODTs)
Study 5: 10 mg Orally Disintegrating vs. Conventional Donepezil Tablets

This study compared the pharmacokinetic properties of a 10 mg orally disintegrating tablet

(test) with a conventional 10 mg tablet (reference) in 18 healthy Korean male subjects.[7]
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Pharmacokinetic
Parameter

Test Formulation
(ODT) (Mean ± SD)

Reference
Formulation
(Conventional)
(Mean ± SD)

Geometric Mean
Ratio (90%
Confidence
Interval)

Cmax (ng/mL) 34.23 ± 6.79 33.26 ± 6.58 102.9 (96.8–109.5)[7]

AUClast (ng·hr/mL) 1554.33 ± 390.23 1521.69 ± 344.04 102.3 (96.1–108.9)[7]

AUC0-∞ (ng·hr/mL) 1718.27 ± 447.03 1691.46 ± 443.05 101.6 (95.4–108.2)[7]

Tmax (hr) 2 (median) 2 (median) Not Applicable

Study 6: 10 mg Generic vs. Originator Orally Disintegrating Tablets

A bioequivalence study was conducted in 30 healthy Thai volunteers to compare a generic 10

mg donepezil ODT (Doracept) with the originator product (Aricept Evess).[8][9]

Pharmacokinetic
Parameter

Test Formulation
(Doracept) (Mean ±
SD)

Reference
Formulation
(Aricept Evess)
(Mean ± SD)

90% Confidence
Interval of
Geometric LS Mean
Ratio

Cmax (ng/mL) 26.293 ± 6.097 25.171 ± 5.460 94.99-114.65%[8][9]

AUC0-72h (ng·hr/mL) 638.663 ± 110.985 607.588 ± 80.986 101.29-107.83%[8][9]

Experimental Protocols
The methodologies employed in these bioequivalence studies generally follow a standard,

rigorous design to ensure the reliability of the results.

Study Design
Most of the cited studies utilized a randomized, single-dose, two-way crossover design.[2][3][4]

[5][7][8][9] This design involves subjects receiving both the test and reference formulations in a

random order, separated by a washout period. The washout period, typically 3 to 4 weeks, is

essential to ensure that the first administered drug is completely eliminated from the body

before the second drug is given.[2][3][4] Some studies were conducted under fasting
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conditions[1][2][3][7][8][9], while others were performed under fed conditions to assess the

effect of food on drug absorption.[5][6]

Subjects
The studies were conducted in healthy adult volunteers, with most studies specifying male

subjects.[2][3][4][7] The number of subjects ranged from 18 to 94.[6][7] Inclusion and exclusion

criteria were established to ensure a homogenous study population and to minimize variability

not related to the drug formulations.[5]

Blood Sampling and Analysis
Following drug administration, serial blood samples were collected over an extended period,

ranging from 72 to 288 hours.[1][4][5] Plasma was separated from the blood samples and

stored frozen until analysis. The concentration of donepezil in the plasma samples was

determined using validated analytical methods, such as high-performance liquid

chromatography (HPLC) with UV detection or liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[1][2][7]

Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using

non-compartmental analysis.[2][4][6][7] The primary parameters for bioequivalence

assessment, Cmax and AUC, were log-transformed before statistical analysis.[3]

Bioequivalence was concluded if the 90% confidence intervals for the ratio of the geometric

least-squares means of the test and reference products for Cmax and AUC fell within the

predetermined range of 80.00% to 125.00%.[1][6][8]

Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflow for a bioequivalence study

of donepezil formulations.
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The following diagram illustrates the decision-making process for determining bioequivalence

based on the 90% confidence interval.

Calculate 90% CI for
Geometric Mean Ratio
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Is the 90% CI for Cmax and AUC
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Click to download full resolution via product page

Bioequivalence Decision Logic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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